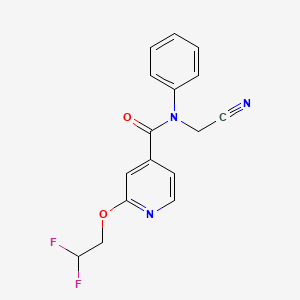![molecular formula C16H19N5O2S B3003378 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)propanamide CAS No. 2034204-89-0](/img/structure/B3003378.png)
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis and Anticancer Activity Analysis
The synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives involves a multi-step process starting with the hydrolysis of ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate to yield the corresponding carboxylic acid. This acid is then reacted with acetic anhydride to produce 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d][1,3]oxazin-4-one. Further reactions with various reagents such as hydroxylamine hydrochloride, urea, and others lead to the formation of different pyrazolo[3,4-d]pyrimidin-4-ones. Notably, the coupling of a 5-aminopyrazolo[3,4-d]pyrimidine derivative with aromatic aldehydes yielded a series of compounds with significant antitumor activity against the MCF-7 human breast adenocarcinoma cell line, with one compound displaying potent inhibitory activity .
Green Synthesis and Antibacterial Activity Analysis
In another study, pyrazoline and pyrimidine derivatives were synthesized using a green chemistry approach under microwave irradiation. The starting material was a propenone derivative, which was reacted with various reagents like thiosemicarbazide and phenyl hydrazine to yield the desired products. These compounds were characterized using spectroscopic methods and tested for antibacterial activity. One of the pyrazoline derivatives showed superior growth inhibition compared to chloramphenicol against both Gram-positive and Gram-negative bacteria. Computational studies using density functional theory supported the observed antibacterial activities .
Molecular Structure and Chemical Reactions Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidine analogues is crucial for their biological activity. In the context of antitumor agents, a key synthetic step involved a palladium-catalyzed C-C coupling reaction. This was used to prepare analogues of the potent antitumor agent LY231514. The structural variations included the introduction of an isofolic acid bridge unit, which was achieved by reductive alkylation. However, only one compound among the synthesized analogues demonstrated in vitro cell growth inhibitory activity, highlighting the importance of specific structural features for biological efficacy .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are inferred from their synthesis and structural analysis. The use of NMR, MS, and elemental analyses in characterizing the compounds suggests that they possess distinct chemical structures conducive to their biological activities. The antibacterial and antitumor activities of these compounds are likely influenced by their molecular frameworks, as well as the substituents on the pyrazolo[3,4-d]pyrimidine core. The potency of these compounds in biological assays indicates that they have favorable interaction profiles with their respective biological targets .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Potential
Heterocyclic Synthesis and Antimicrobial Activity : The synthesis of pyrimidine linked pyrazole heterocyclics through microwave irradiative cyclocondensation has been explored for their insecticidal and antibacterial potential. Such compounds have shown promising results against Pseudococcidae insects and selected microorganisms, highlighting their significance in developing new antimicrobial agents (Deohate & Palaspagar, 2020).
Anticancer and Anti-inflammatory Properties : Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, indicating their therapeutic potential in cancer and inflammation treatments (Rahmouni et al., 2016).
Antimicrobial and Anticancer Agents : The creation of novel pyrazole derivatives incorporating pyrimidine rings has been undertaken, showing significant antimicrobial and anticancer activities. These findings are crucial for the development of new therapeutic agents with improved efficacy and specificity (Hafez, El-Gazzar, & Al-Hussain, 2016).
Chemical Synthesis and Reactivity
Complex Synthesis : Research into the synthesis of complexes with palladium(II) chloride and related ligands, including 3-(pyrazol-1-yl)propanamide derivatives, reveals insights into the structural and chemical properties that could be leveraged in various industrial and pharmaceutical applications (Palombo et al., 2019).
Structural Diversification through Alkylation and Ring Closure : The use of certain dimethylamino derivatives in alkylation and ring closure reactions to generate a structurally diverse library of compounds demonstrates the versatility of these chemical frameworks in synthesizing new molecular entities for potential scientific and therapeutic use (Roman, 2013).
Eigenschaften
IUPAC Name |
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2S/c1-10-12(11(2)20-19-10)3-4-14(22)17-6-7-21-9-18-13-5-8-24-15(13)16(21)23/h5,8-9H,3-4,6-7H2,1-2H3,(H,17,22)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXWOOIXNILLTAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCC(=O)NCCN2C=NC3=C(C2=O)SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-{[(4-fluorophenoxy)carbonyl]amino}benzenecarboxylate](/img/structure/B3003295.png)
![5-(benzo[d]thiazol-2-yl)-N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B3003298.png)
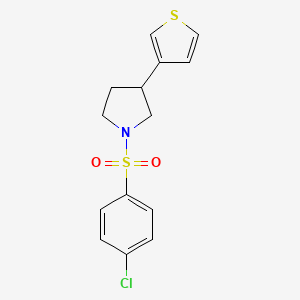
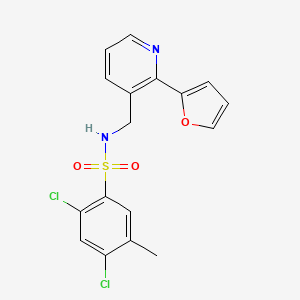
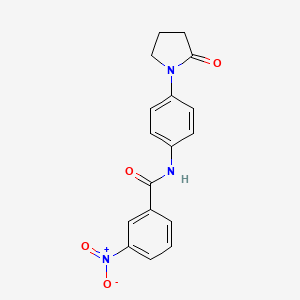
![2-{[3-(Bromomethyl)phenoxy]methyl}pyridine hydrobromide](/img/structure/B3003303.png)
![[(2,4,5-Trimethylphenyl)sulfonyl]piperidine](/img/structure/B3003308.png)
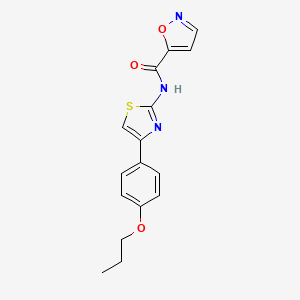
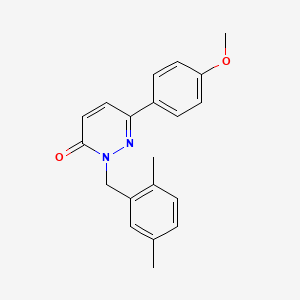
![N-[4-(2-fluorophenyl)piperazine-1-carbothioyl]benzamide](/img/structure/B3003312.png)

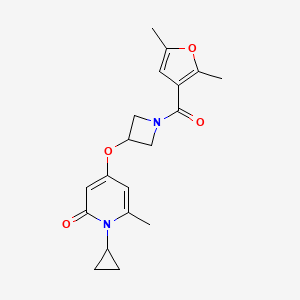
![Ethyl 2-[[(Z)-2-cyano-3-(3-methoxy-4-propan-2-yloxyphenyl)prop-2-enoyl]amino]-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B3003316.png)
